molecular formula C19H20BrFN2O B4934077 N-(2-bromophenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide

N-(2-bromophenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide

Cat. No. B4934077
M. Wt: 391.3 g/mol
InChI Key: QJVAYPWVFKPWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide, commonly known as BFPFB, is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. BFPFB has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

BFPFB acts as a competitive antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activation of this receptor, BFPFB can modulate the release of dopamine and other neurotransmitters, resulting in the attenuation of various behavioral and cognitive processes.
Biochemical and Physiological Effects:
BFPFB has been shown to modulate the release of dopamine and other neurotransmitters in the mesolimbic system, resulting in the attenuation of various behavioral and cognitive processes. It has also been shown to affect the expression of various genes and proteins involved in neuronal signaling and synaptic plasticity.

Advantages and Limitations for Lab Experiments

BFPFB has several advantages as a research tool, including its high selectivity and specificity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its relatively low potency and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for research on BFPFB, including the development of more potent and selective dopamine D3 receptor antagonists, the investigation of its potential use in the treatment of other neurological and psychiatric disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its therapeutic effects and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

BFPFB can be synthesized using a multi-step procedure involving the reaction of 2-bromobenzylamine with 2-fluorobenzaldehyde, followed by the reaction of the resulting Schiff base with piperidine-4-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

BFPFB has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of various cognitive and behavioral processes. BFPFB has also been investigated for its potential use in the treatment of drug addiction, schizophrenia, and other psychiatric disorders.

properties

IUPAC Name

N-(2-bromophenyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrFN2O/c20-16-6-2-4-8-18(16)22-19(24)14-9-11-23(12-10-14)13-15-5-1-3-7-17(15)21/h1-8,14H,9-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVAYPWVFKPWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2Br)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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